4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-14-8-6-13(7-9-14)18-16-19-15(10-21-16)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZRUVRVAIKXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212512 | |
| Record name | 4-(4-Chlorophenyl)-N-(4-methoxyphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315706-14-0 | |
| Record name | 4-(4-Chlorophenyl)-N-(4-methoxyphenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315706-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-N-(4-methoxyphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine typically involves the condensation of 4-chloroaniline with 4-methoxybenzaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group exhibits moderate nucleophilicity, enabling reactions with electrophilic reagents:
Example :
Reaction with benzoyl chloride produces N-benzoyl-4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine in 82% yield .
Electrophilic Aromatic Substitution (EAS)
The thiazole ring undergoes EAS at the 5-position due to electron-donating effects of the methoxy group:
Mechanistic Insight :
The 4-methoxyphenyl group activates the thiazole ring via resonance, directing incoming electrophiles to the 5-position .
Cross-Coupling Reactions
The chlorophenyl substituent participates in transition-metal-catalyzed couplings:
Case Study :
Coupling with 4-methoxyphenylboronic acid yields a tetrasubstituted biaryl product (m.p. 204–206°C) with enhanced tubulin inhibition (IC₅₀ = 1.8 μM) .
Condensation Reactions
The amine group forms Schiff bases and thiourea derivatives:
| Reaction Partner | Conditions | Product Class | Biological Activity |
|---|---|---|---|
| Aromatic aldehydes | Ethanol, Δ, 4h | Schiff bases | Antifungal (MIC = 8 μg/mL) |
| Isothiocyanates | DCM, TEA, 0°C → RT | Thioureas | Kinase inhibitors |
Structural Data :
Condensation with 2,4-difluorophenyl isothiocyanate produces a thiourea derivative (¹H NMR δ 7.61–7.24 ppm) .
Ring Functionalization
The thiazole core undergoes regioselective modifications:
| Transformation | Reagents | Outcome | Key Characterization |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂ | Thiazole N-oxide | IR ν = 1250 cm⁻¹ (N→O) |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Dihydrothiazole | Loss of aromaticity (UV) |
Comparative Reactivity of Analogues
Electronic effects of substituents significantly alter reactivity:
| Compound | Nitration Rate (Relative) | Suzuki Coupling Yield (%) |
|---|---|---|
| 4-(4-Chlorophenyl)-N-(4-methoxyphenyl) | 1.0 | 85 |
| N-(2-Chlorophenyl)-4-(4-methylphenyl) | 0.6 | 72 |
| 4-(4-Methoxyphenyl)thiazol-2-amine | 1.2 | 91 |
Data compiled from multiple sources
Stability Considerations
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (related to our compound) showed potent antiproliferative activity against various human cancer cell lines, with IC50 values ranging from 0.36 to 0.86 μM. This compound was identified as a tubulin inhibitor, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase .
Antimycobacterial Activity
Thiazole derivatives have also been explored for their antimycobacterial properties. Compounds structurally similar to 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine have demonstrated activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 6.25 μM against resistant strains . This highlights the potential of these compounds in developing new treatments for tuberculosis.
Anticonvulsant Properties
Thiazole-based compounds have shown promise in anticonvulsant activity. Certain derivatives exhibited significant efficacy in animal models of epilepsy, with median effective doses lower than standard treatments like ethosuximide. The structure-activity relationship (SAR) studies indicated that para-substituted phenyl groups enhance anticonvulsant effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiazole derivatives. For instance:
- Substituents : The presence of electron-withdrawing groups (like Cl or F) on the phenyl ring significantly enhances biological activity.
- Linker Variations : Modifications to the amino linker can alter potency and selectivity against various biological targets .
Study 1: Tubulin Inhibition
A study evaluated a series of N,4-diaryl-1,3-thiazole-2-amines for their ability to inhibit tubulin polymerization. The most potent compound displayed similar mechanisms to known tubulin inhibitors like colchicine, emphasizing the therapeutic potential of thiazole derivatives in cancer treatment .
Study 2: Antimycobacterial Activity
Research on aminothiazole derivatives revealed promising antimycobacterial activity against Mtb H37Rv strains. The study highlighted that specific substitutions on the thiazole ring could enhance selectivity and reduce cytotoxicity in mammalian cells .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Structural Features and Physical Properties of Selected Thiazol-2-Amine Derivatives
Key Observations :
- Electron-Withdrawing vs. coli) . In contrast, the 4-methoxyphenyl group (electron-donating) may increase solubility and modulate pharmacokinetics .
- Melting Points: Compounds with nitro (4-NO₂Ph) or bulky substituents (e.g., 5g) exhibit higher melting points due to enhanced intermolecular interactions .
- Synthetic Efficiency : Yields vary significantly; nitro-substituted derivatives (e.g., compound 7) achieve >90% yields via cyclization , while Schiff base derivatives (e.g., p7) require multistep syntheses with moderate yields (65–83%) .
Table 2: Antimicrobial and Pharmacological Activities of Thiazol-2-Amine Derivatives
Key Observations :
- Antibacterial Activity : Chloro- and methoxy-substituted derivatives (e.g., 5g, 5h) show potent activity against Gram-positive and Gram-negative bacteria (MIC = 6.25–25 µg/mL) . The target compound’s 4-chlorophenyl group may enhance membrane penetration, while the methoxy group could reduce toxicity .
- Enzyme Inhibition : Nitro-substituted analogs (e.g., compound 7) exhibit anti-inflammatory effects via COX-2 inhibition, suggesting substituent-dependent modulation of enzyme binding .
- Ion Channel Modulation : Methoxy-substituted derivatives like ML277 demonstrate high selectivity for Kv7.1 channels, highlighting the role of aryl substituents in target specificity .
Spectral and Mechanistic Insights
- NMR Shifts : The 4-chlorophenyl group in the target compound causes downfield shifts in ¹H NMR (δ 7.32–7.64 ppm for aromatic protons) compared to methoxy-substituted analogs (δ 6.85–7.31 ppm) due to electron-withdrawing effects .
- Mechanistic Studies : Chloro-substituted thiazoles (e.g., 5h) inhibit FabH in E. coli by binding to the catalytic Cys-His-Asn triad, while methoxy groups may stabilize hydrophobic interactions .
Biological Activity
The compound 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine , a thiazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. Thiazole compounds are known for their potential as therapeutic agents due to their ability to interact with various biological targets.
Chemical Structure
The chemical structure of this compound can be broken down as follows:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Substituents :
- 4-Chlorophenyl Group : Enhances lipophilicity and may contribute to the compound's biological activity.
- 4-Methoxyphenyl Group : Known for its influence on the compound's pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.
-
Mechanism of Action :
- The compound is believed to inhibit tubulin polymerization, disrupting microtubule dynamics, which is crucial for cell division. This mechanism is similar to that of established anticancer agents like combretastatin A-4 (CA-4) .
- Molecular docking studies suggest that it binds effectively to the colchicine site on tubulin, which is critical for its antiproliferative effects .
- Cell Line Studies :
- Comparative Analysis :
| Compound Name | IC50 (µM) | Mechanism of Action | Cell Lines Tested |
|---|---|---|---|
| This compound | 0.36 - 0.86 | Inhibits tubulin polymerization | SGC-7901, HepG2, PC12 |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | Inhibits tubulin polymerization | Various cancer lines |
Antioxidant Activity
Thiazole derivatives have also been investigated for their antioxidant properties. Preliminary studies suggest that compounds with thiazole moieties can scavenge free radicals effectively, which may contribute to their overall therapeutic efficacy .
Case Studies
-
Study on Anticancer Properties :
- A study published in Molecules detailed the synthesis and evaluation of various thiazole derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and biological activity, with specific focus on substituents that enhance potency against cancer cell lines .
- In Vivo Studies :
Q & A
Q. What are the common synthetic routes for 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine?
Methodological Answer: The compound is typically synthesized via a condensation reaction. A representative method involves:
- Step 1: Reacting 2-amino-4-(4-chlorophenyl)thiazole (0.01 mol) with 4-methoxybenzaldehyde (0.01 mol) in ethanol (30 mL) under reflux for 2 hours.
- Step 2: Adding glacial acetic acid (2 mL) as a catalyst to enhance imine bond formation.
- Step 3: Cooling the mixture, filtering the precipitate, and recrystallizing from DMF for single-crystal growth .
Alternative methods may use dichloromethane and triethylamine as solvents, though yields and purity vary depending on substituent reactivity .
Q. What techniques are used for structural characterization of this compound?
Methodological Answer: Key techniques include:
Q. How is purification achieved for this compound?
Methodological Answer:
- Recrystallization: Dissolve the crude product in DMF, heat to 80°C, and allow slow evaporation for single-crystal formation .
- Column chromatography: Use silica gel with ethyl acetate/hexane (3:7) for derivatives with polar substituents .
Advanced Research Questions
Q. How can molecular docking studies predict biological activity?
Methodological Answer:
- Step 1: Generate 3D structures using software (e.g., Gaussian09) and optimize geometry with density functional theory (DFT).
- Step 2: Dock the compound into target proteins (e.g., Leishmania enzymes) using AutoDock Vina.
- Step 3: Analyze binding affinities (<−7.0 kcal/mol suggests strong interactions) and hydrogen bonding with residues (e.g., Arg 423, Glu 428) .
Q. How is structure-activity relationship (SAR) analyzed for antimicrobial activity?
Methodological Answer:
- Variation of substituents: Compare analogs with electron-withdrawing (e.g., Cl) vs. electron-donating (e.g., OCH₃) groups.
- Biological assays: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
Q. How are data contradictions resolved in biological activity studies?
Methodological Answer:
- Cross-validation: Use multiple assays (e.g., broth microdilution + agar diffusion) to confirm MIC values.
- Cytotoxicity testing: Rule out false positives via mammalian cell lines (e.g., HeLa cells; IC₅₀ > 50 µg/mL indicates selectivity) .
Q. What insights do crystal structures provide about stability?
Methodological Answer:
Q. How can solubility be optimized for in vivo studies?
Methodological Answer:
- Derivatization: Introduce polar groups (e.g., –SO₃H) at the para position of the methoxyphenyl ring.
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150 nm; PDI < 0.2) to improve aqueous dispersion .
Q. What computational methods model electronic properties?
Methodological Answer:
Q. How are alternative synthetic routes evaluated for scalability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
